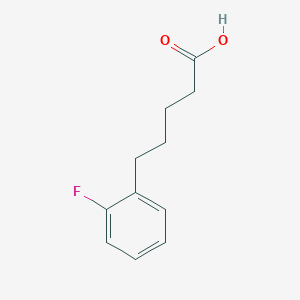
1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes an ethyl group at the first position and a phenyl group at the fifth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of intermediates and final products is streamlined to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 1-ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1,2,3,4-tetrahydroquinoline
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles. For example, the presence of the ethyl group at the first position and the phenyl group at the fifth position can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C17H19N |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-ethyl-5-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-2-18-13-7-11-16-15(10-6-12-17(16)18)14-8-4-3-5-9-14/h3-6,8-10,12H,2,7,11,13H2,1H3 |
Clé InChI |
GFCCNRNIOPKEDC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C(C=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)


![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)



![(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)
![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)


![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
